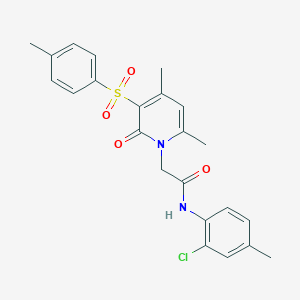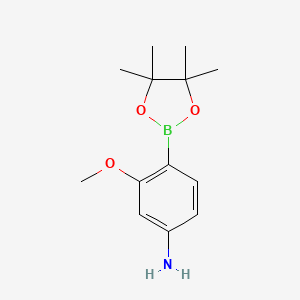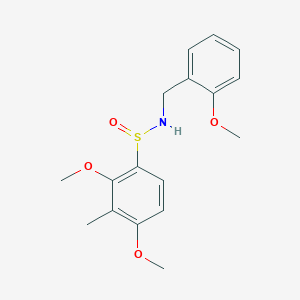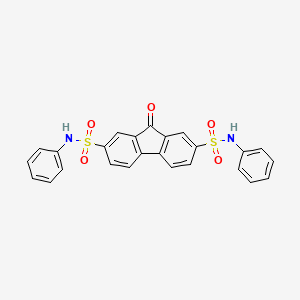
2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” is likely to be a boronic acid derivative containing a thiazole ring and a piperazine ring . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications . Thiazole is a heterocyclic compound that is found in many biologically active substances, and piperazine is a common moiety in pharmaceuticals with various therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a piperazine ring, and a boronic acid group. These functional groups could potentially allow for various interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could potentially make this compound capable of forming reversible covalent complexes with other molecules .Applications De Recherche Scientifique
Synthesis and Biological Studies
Antimicrobial Activities : Compounds derived from 2-(piperazin-1-yl)thiazole have been explored for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-(piperazin-1-yl)thiazole-4-boronic acid-HCl as a precursor demonstrated significant antibacterial and antifungal activities. These derivatives show promise as potential antimicrobial agents due to their considerable activity against a range of microorganisms (Patel & Agravat, 2007; Patel & Agravat, 2009).
Anticancer Agents : The synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol produced novel hybrid heterocycles evaluated as anticancer agents. These synthesized compounds were tested against various human cancer cell lines, indicating some compounds exhibited maximum cytotoxic activity, highlighting their potential as anticancer therapeutics (Murty et al., 2013).
Corrosion Inhibition : Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher efficiency and stability compared to previously reported inhibitors. The synthesis and application of such compounds could offer valuable insights into protective coatings and corrosion resistance materials (Hu et al., 2016).
Antimicrobial and Anti-Proliferative Activities : 1,3,4-Oxadiazole N-Mannich bases synthesized from piperazine derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some compounds displayed anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Al-Wahaibi et al., 2021).
Cocrystallization and Structural Diversity : Hydroxybenzoic acid derivatives were used in reactions with piperazine, demonstrating the potential of this compound in directing cocrystallization processes. This research could contribute to the development of new materials with diverse structural properties and applications (Wang et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to target dna gyrase , a type II topoisomerase, and inhibit its activity . DNA gyrase is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death .
Mode of Action
“2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” interacts with its targets by being taken up by microbial cells . It is suggested that one of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase .
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication, leading to bacterial cell death .
Pharmacokinetics
It is known that the compound is taken up by more than 50% of microbial cells within 30 minutes .
Result of Action
The molecular and cellular effects of “this compound” include the disruption of microbial cells . In the presence of this compound, hollowed-out bacterial cytoplasms were observed, although there was no disintegration of the bacterial membrane .
Orientations Futures
Propriétés
IUPAC Name |
(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINVZXCIMOYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)




![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)
